Cladinose

Übersicht

Beschreibung

Cladinose is a hexose deoxy sugar that is commonly found in several antibiotics, such as erythromycin, where it is attached to the macrolide ring. In ketolides, a relatively new class of antibiotics, this compound is replaced with a keto group . This compound plays a crucial role in the biological activity of these antibiotics by enhancing their binding to bacterial ribosomes .

Wissenschaftliche Forschungsanwendungen

Cladinose has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex macrolide antibiotics.

Biology: Studied for its role in enhancing the binding of antibiotics to bacterial ribosomes.

Medicine: Incorporated into antibiotics to improve their efficacy against bacterial infections.

Industry: Used in the production of macrolide antibiotics and their derivatives.

Wirkmechanismus

Target of Action

Cladinose, a hexose deoxy sugar, is found in several antibiotics such as erythromycin . It is attached to the macrolide ring, which is the primary target of its action . The macrolides and ketolides, which include this compound, inhibit protein synthesis by targeting the bacterial ribosome . They bind at the nascent peptide exit tunnel and partially occlude it .

Mode of Action

The mode of action of this compound involves its interaction with the bacterial ribosome. Macrolide antibiotics, regardless of their generation, inhibit protein synthesis by blocking nascent protein progression through the exit tunnel adjacent to the peptidyl transferase center in the prokaryotic 50S ribosomal subunit . This action crucially depends on the nascent protein sequence and on the antibiotic structure .

Biochemical Pathways

In the biodegradation process of pharmaceutical compounds, fungi have two main pathways: extracellular lignin-degrading enzymes, and internal metabolic mechanisms mediated by cytochrome P450 . Erythromycin, which contains this compound, is processed by the cytochrome P450 enzymes .

Pharmacokinetics

The pharmacokinetics of macrolides and ketolides, which include this compound, have been studied extensively . They display comparable elimination half-lives and clearance . Despite substantial plasma concentrations, they have excellent tissue penetration, as indicated by volumes of distribution of about 500 L and high intracellular concentrations . This may help to explain their good activity against a wide range of respiratory tract infections .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes this compound-containing antibiotics very useful in human medicine . In addition to their antibacterial activity, newly discovered 14-membered macrolides, which include this compound, exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the excessive use of antibacterials in the clinic, veterinary medicine, and farming has led to the development of resistance . Understanding the details of the mechanism of this compound action may inform rational design of new drugs and unveil important principles of translation regulation .

Biochemische Analyse

Biochemical Properties

Cladinose interacts with various enzymes and proteins in biochemical reactions . For instance, it is a substrate for macrolide phosphotransferases and macrolide esterases, enzymes implicated in macrolide detoxification . These enzymes cannot efficiently inactivate macrolides containing the this compound moiety .

Cellular Effects

The presence of this compound in macrolide antibiotics influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It contributes to the antibiotic’s ability to inhibit bacterial protein synthesis, thereby affecting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It is part of the macrolide structure that binds to the bacterial ribosome, inhibiting protein synthesis . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound-containing macrolides can change in laboratory settings . Factors such as the compound’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound-containing macrolides can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of macrolide antibiotics . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound-containing macrolides are transported and distributed within cells and tissues . They may interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound-containing macrolides can affect their activity or function . They may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cladinose involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. One common method involves the use of silyl acetal protection and thiomethyl ether to introduce a 3"-OMe group . The process typically includes the following steps:

- Protection of hydroxyl groups using silyl acetal.

- Glycosylation with a suitable glycosyl donor.

- Deprotection to yield the final this compound compound.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of specific strains of bacteria that naturally produce macrolide antibiotics. The this compound moiety is then chemically modified or extracted from these antibiotics . This method ensures a high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Cladinose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions include keto derivatives, alcohols, and substituted this compound compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desosamine: Another deoxy sugar found in macrolide antibiotics.

Mycarose: A sugar moiety found in certain macrolide antibiotics.

Oleandrose: A sugar component in some macrolide antibiotics.

Uniqueness

Cladinose is unique in its ability to enhance the binding of macrolide antibiotics to bacterial ribosomes, which significantly improves their antibacterial activity. Unlike other similar compounds, this compound is specifically tailored to fit into the ribosomal exit tunnel, making it highly effective in inhibiting protein synthesis .

Biologische Aktivität

Cladinose is a significant sugar moiety found in various macrolide antibiotics, including erythromycin and azithromycin. Its structural characteristics and biological activities have garnered attention in pharmacological research, particularly regarding its role in antibiotic efficacy and mechanism of action. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Structural Characteristics of this compound

This compound is a 3,4-dideoxy-3-(methylamino)-D-ribose sugar that is crucial for the binding of macrolide antibiotics to the bacterial ribosome. Its stereochemistry significantly influences the pharmacological properties of these compounds. For instance, modifications to the this compound structure can drastically alter the interaction with ribosomal RNA, impacting antibiotic efficacy.

1. Ribosomal Interaction

The primary mechanism by which this compound-containing antibiotics exert their action is through binding to the 50S ribosomal subunit, inhibiting protein synthesis. Research indicates that the presence of this compound is critical for promoting ribosome stalling at specific codons during translation:

- Erythromycin and Clarithromycin : These antibiotics retain their ability to stall the ribosome due to the presence of this compound. In contrast, analogs lacking this sugar do not exhibit similar ribosomal stalling capabilities .

- Role in SRC Formation : this compound contributes not only spatially but also functionally to the formation of the stalled ribosome complex (SRC), suggesting its importance beyond mere structural support .

2. Antimicrobial Efficacy

The biological activity of this compound extends to its influence on antimicrobial efficacy:

- Antibacterial Activity : Studies show that modifications to this compound can lead to a significant reduction in antibacterial activity. For example, an azithromycin analog with an epimerized this compound exhibited no antibacterial properties despite retaining anti-inflammatory effects .

- Pharmacokinetics : The pharmacokinetic profiles of this compound-containing compounds suggest favorable distribution and metabolism, making them suitable for therapeutic use. For instance, a modified azithromycin demonstrated a half-life suitable for once-daily dosing and moderate bioavailability in animal models .

Case Study 1: Azithromycin Analog with Modified this compound

A study investigated an azithromycin analog where the stereochemistry at C-5″ of this compound was inverted. This modification resulted in:

- Loss of Antibacterial Activity : The compound was completely devoid of antibacterial effects due to diminished hydrophobic interactions with the ribosome.

- Retention of Anti-inflammatory Activity : Despite its lack of antibacterial properties, it maintained significant anti-inflammatory effects, indicating a potential pathway for developing non-antibiotic therapeutics .

Case Study 2: this compound Replacement Studies

Research aimed at replacing this compound with alternative sugar moieties highlighted its unique role:

- Oxazolidinone Carbamates : These replacements were synthesized but showed reduced efficacy compared to their this compound-containing counterparts. This underscores the importance of this compound in maintaining the biological activity of macrolides .

Data Tables

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Azithromycin | Yes | Moderate | 11 | 12 |

| Modified Azithromycin (C-5″ inversion) | No | High | 15 | 31 |

| Erythromycin | Yes | Low | 6 | 34 |

Research Findings

Recent studies have elucidated various aspects of this compound's role in antibiotic activity:

- This compound is essential for effective binding to the ribosome, as evidenced by comparative studies showing that analogs without this sugar fail to induce SRC formation .

- Structural modifications that alter this compound's configuration can lead to significant changes in both pharmacodynamics and pharmacokinetics, emphasizing its critical role in drug design .

Eigenschaften

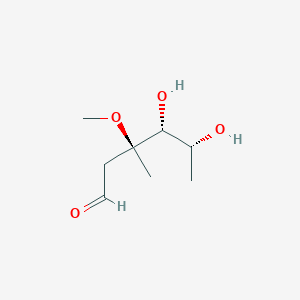

IUPAC Name |

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDVNKVGFVAQU-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197001 | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-12-2 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.